Boc-Ser(Bzl)-OH

Catalog No.
S662930
CAS No.
23680-31-1
M.F
C15H21NO5
M. Wt
295.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser(Bzl)-OH

CAS Number

23680-31-1

Product Name

Boc-Ser(Bzl)-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Synonyms

Boc-Ser(Bzl)-OH;23680-31-1;N-Boc-O-benzyl-L-serine;Boc-O-benzyl-L-serine;(S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-benzyl-L-serine;DMBKPDOAQVGTST-LBPRGKRZSA-N;N-alpha-tert-BOC-o-benzyl-L-serine;O-Benzyl-N-tert-butyloxycarbonylserine;N-(tert-butoxycarbonyl)-O-benzylserine;N-tert-Butoxycarbonyl-O-benzyl-L-serine;o-benzyl-n-(tert-butoxycarbonyl)-l-serine;(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoicacid;Alanine,3-(benzyloxy)-N-carboxy-,N-tert-butylester,L-;N-((1,1-Dimethylethoxy)carbonyl)-O-(phenylmethyl)-L-serine;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-;Boc-Ser(Bzl);L-Serine,N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)-;N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine;Boc-O-Benzylserine;AmbotzBAA1131;N-BOC-O-benzylserine;O-benzylBoc-L-serine;BOC-O-benzylL-serine;AC1L3JJR

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O

Monomer for Peptide Chain Elongation:

  • Boc-Ser(Bzl)-OH functions as a protected amino acid building block. The tert-butyloxycarbonyl (Boc) group safeguards the amine functionality, while the benzyl group protects the hydroxyl side chain. This selective protection allows for the controlled formation of peptide bonds during chain assembly [].
  • Solid-phase peptide synthesis (SPPS) is a popular technique that utilizes Boc-Ser(Bzl)-OH. The amino acid is coupled to a growing peptide chain on a solid support, enabling the stepwise addition of amino acids in a defined order [].

Investigating Protein Structure and Function:

  • By incorporating Boc-Ser(Bzl)-OH into synthetic peptides, researchers can study specific protein interactions and functionalities. This approach is valuable in understanding protein-protein interactions, enzyme mechanisms, and antibody-antigen binding [].
  • The ability to manipulate the side chain functionalities of Boc-Ser(Bzl)-OH allows for the creation of peptides with tailored properties, facilitating the investigation of structure-function relationships in proteins.

Development of Therapeutic Agents:

  • Peptide-based drugs are gaining traction in medicine due to their high target specificity and potency. Boc-Ser(Bzl)-OH serves as a building block for the synthesis of novel peptide therapeutics [].
  • Researchers can introduce modifications to the Boc-Ser(Bzl)-OH side chain to improve the pharmacokinetic properties of synthetic peptides, such as enhancing their stability and bioavailability.

Boc-Ser(Bzl)-OH, also known as N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, is a protected derivative of the naturally occurring amino acid L-serine []. It is a key building block used in peptide synthesis, a fundamental technique in organic chemistry and biochemistry for creating peptides and proteins [].

The significance of Boc-Ser(Bzl)-OH lies in its ability to selectively protect the amino group (NH2) and the hydroxyl group (OH) of serine during peptide synthesis. This controlled protection strategy allows for the formation of specific peptide sequences while preventing unwanted reactions at these functional groups [].


Molecular Structure Analysis

Boc-Ser(Bzl)-OH possesses a complex molecular structure with several key features (Figure 1):

  • Boc protecting group (tert-Butoxycarbonyl): This bulky group attached to the amino group (NH2) hinders its reactivity, preventing unwanted side reactions during peptide chain formation [].
  • Benzyl protecting group (O-benzyl): This group attached to the hydroxyl group (OH) of the serine side chain offers similar protection, ensuring the desired amino group participates in peptide bond formation [].
  • Serine backbone: The core structure consists of the L-serine amino acid with its characteristic amine group, carboxylic acid group, and a side chain containing a hydroxyl group [].

Chemical Reactions Analysis

  • Incorporation into peptide chain

    During solid-phase peptide synthesis (SPPS), Boc-Ser(Bzl)-OH is attached to a growing peptide chain on a solid support. The Boc group is then removed using specific acidic reagents (e.g., trifluoroacetic acid) to reveal the free amino group for further peptide bond formation [].

  • Cleavage from resin

    After peptide chain assembly is complete, both the peptide and the benzyl protecting group on the serine side chain are cleaved simultaneously from the solid support using stronger acids (e.g., hydrofluoric acid) [].


Physical And Chemical Properties Analysis

  • Solid form: Boc-Ser(Bzl)-OH is typically a white crystalline solid at room temperature [].
  • Solubility: It is likely soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide, due to the presence of the benzyl group [].
  • Stability: The Boc and benzyl protecting groups offer good stability under typical storage conditions but can be selectively removed under specific reaction conditions [, ].

Boc-Ser(Bzl)-OH doesn't have a direct mechanism of action as it's a building block. However, the selective removal of the Boc and benzyl protecting groups plays a crucial role in the mechanism of peptide synthesis. The precise timing and conditions for removing these groups allow for the controlled formation of the desired peptide sequence [].

XLogP3

1.9

Other CAS

23680-31-1

General Manufacturing Information

L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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